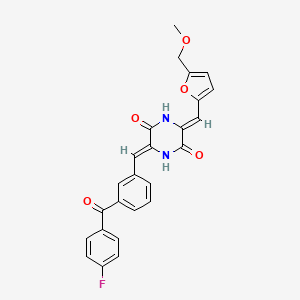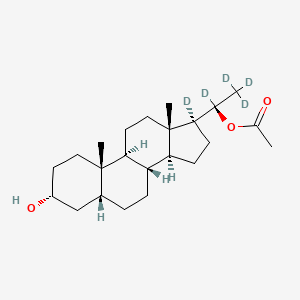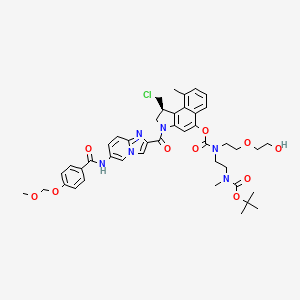
MethylCBI-azaindole-benzamide-MOM-Boc-ethylenediamine-D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MethylCBI-azaindole-benzamide-MOM-Boc-ethylenediamine-D is a cleavable antibody-drug conjugate (ADC) linker used in the synthesis of antibody-drug conjugates. These conjugates are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. The compound is known for its ability to link an antibody to a cytotoxic drug, facilitating the delivery of the drug directly to cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MethylCBI-azaindole-benzamide-MOM-Boc-ethylenediamine-D involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The key steps include:
Protection of amine groups: Using Boc (tert-butoxycarbonyl) to protect the amine groups.
Coupling reactions: Utilizing reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) for coupling reactions.
Deprotection: Removing the Boc protecting group under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, use of automated reactors, and stringent quality control measures to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
MethylCBI-azaindole-benzamide-MOM-Boc-ethylenediamine-D undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under controlled conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be used for further functionalization or as intermediates in the synthesis of more complex molecules .
Wissenschaftliche Forschungsanwendungen
MethylCBI-azaindole-benzamide-MOM-Boc-ethylenediamine-D has a wide range of scientific research applications:
Chemistry: Used as a linker in the synthesis of complex molecules and conjugates.
Biology: Facilitates the study of biological processes by enabling targeted delivery of drugs to specific cells.
Medicine: Integral in the development of targeted cancer therapies, improving the efficacy and reducing the side effects of chemotherapy.
Industry: Used in the production of biopharmaceuticals and other high-value chemicals.
Wirkmechanismus
The mechanism of action of MethylCBI-azaindole-benzamide-MOM-Boc-ethylenediamine-D involves its role as a cleavable linker in ADCs. The compound links an antibody to a cytotoxic drug, which is then delivered to cancer cells. Upon reaching the target cells, the linker is cleaved, releasing the cytotoxic drug to exert its effects. The molecular targets and pathways involved include the specific binding of the antibody to cancer cell antigens, followed by internalization and cleavage of the linker .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- MethylCBI-azaindole-benzamide-MOM-Boc-ethylenediamine-C
- MethylCBI-azaindole-benzamide-MOM-Boc-ethylenediamine-E
Uniqueness
MethylCBI-azaindole-benzamide-MOM-Boc-ethylenediamine-D stands out due to its specific cleavable properties, which allow for precise control over the release of the cytotoxic drug. This feature enhances the efficacy and safety of ADCs compared to other linkers that may not offer the same level of control .
Eigenschaften
Molekularformel |
C44H51ClN6O10 |
|---|---|
Molekulargewicht |
859.4 g/mol |
IUPAC-Name |
tert-butyl N-[2-[[(1S)-1-(chloromethyl)-3-[6-[[4-(methoxymethoxy)benzoyl]amino]imidazo[1,2-a]pyridine-2-carbonyl]-9-methyl-1,2-dihydrobenzo[e]indol-5-yl]oxycarbonyl-[2-(2-hydroxyethoxy)ethyl]amino]ethyl]-N-methylcarbamate |
InChI |
InChI=1S/C44H51ClN6O10/c1-28-8-7-9-33-36(60-43(56)49(18-20-58-21-19-52)17-16-48(5)42(55)61-44(2,3)4)22-35-39(38(28)33)30(23-45)24-51(35)41(54)34-26-50-25-31(12-15-37(50)47-34)46-40(53)29-10-13-32(14-11-29)59-27-57-6/h7-15,22,25-26,30,52H,16-21,23-24,27H2,1-6H3,(H,46,53)/t30-/m1/s1 |
InChI-Schlüssel |
VQQZUHVNVDPTLO-SSEXGKCCSA-N |
Isomerische SMILES |
CC1=C2C(=CC=C1)C(=CC3=C2[C@@H](CN3C(=O)C4=CN5C=C(C=CC5=N4)NC(=O)C6=CC=C(C=C6)OCOC)CCl)OC(=O)N(CCN(C)C(=O)OC(C)(C)C)CCOCCO |
Kanonische SMILES |
CC1=C2C(=CC=C1)C(=CC3=C2C(CN3C(=O)C4=CN5C=C(C=CC5=N4)NC(=O)C6=CC=C(C=C6)OCOC)CCl)OC(=O)N(CCN(C)C(=O)OC(C)(C)C)CCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



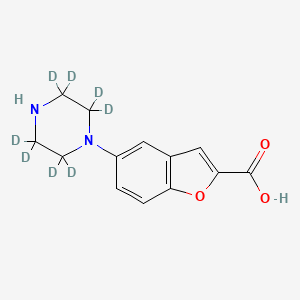
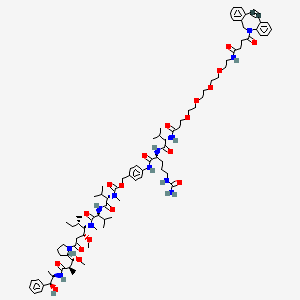
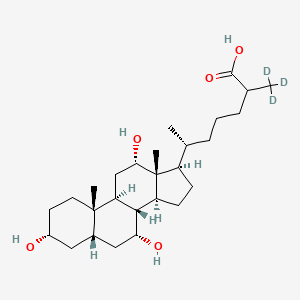
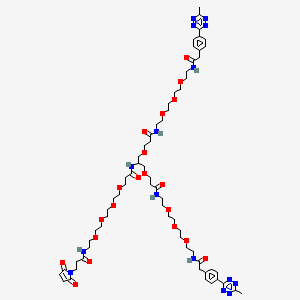
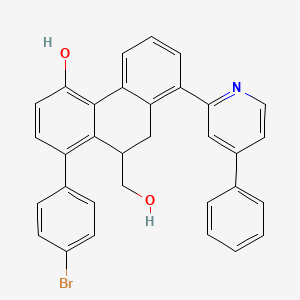
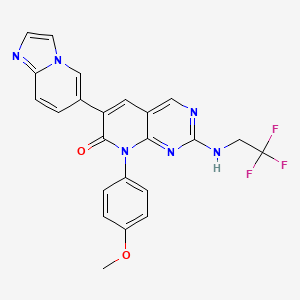
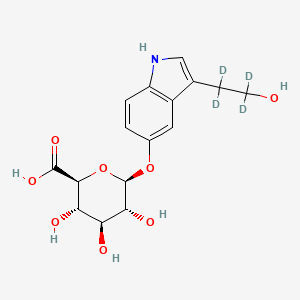
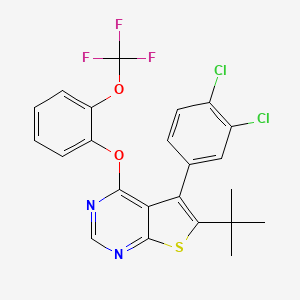


![4-[(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-[(1S)-1-phenylethyl]benzamide](/img/structure/B12417354.png)
